
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is an organic compound with a complex structure that includes a benzoylamino group, a chloro substituent, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester typically involves multiple steps. One common method includes the acylation of an appropriate amine with 4-chlorobenzoyl chloride, followed by esterification with ethyl alcohol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- (S)-2-(4-Methyl-benzoylamino)-3-methyl-butyric acid ethyl ester
- (S)-2-(4-Bromo-benzoylamino)-3-methyl-butyric acid ethyl ester
- (S)-2-(4-Fluoro-benzoylamino)-3-methyl-butyric acid ethyl ester
Uniqueness
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methyl, bromo, or fluoro groups.
特性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-4-19-14(18)12(9(2)3)16-13(17)10-5-7-11(15)8-6-10/h5-9,12H,4H2,1-3H3,(H,16,17)/t12-/m0/s1 |
InChIキー |
JDFUEUUAQCZJGY-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


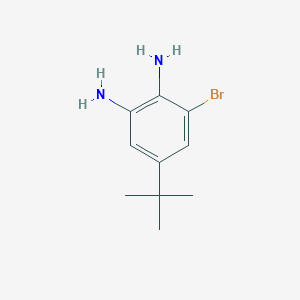


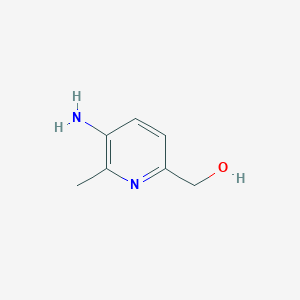
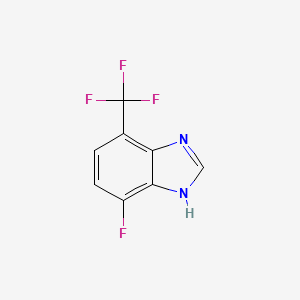
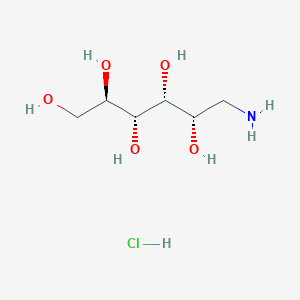
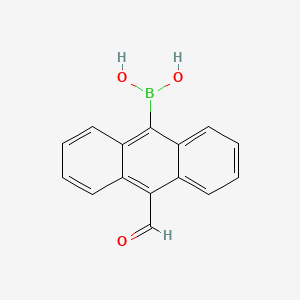

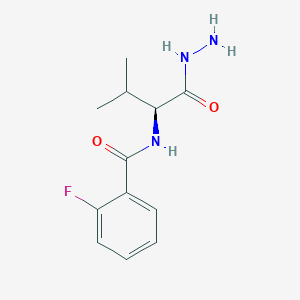
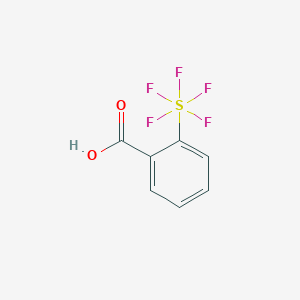
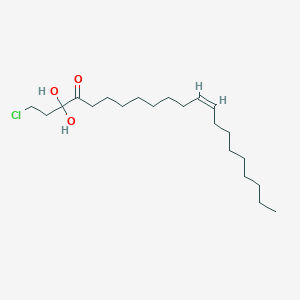
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
